3-(4-Fluorophenyl)-2-methylbenzoic acid
Overview
Description
3-(4-Fluorophenyl)-2-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It features a fluorine atom attached to the para position of the phenyl ring and a methyl group attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-2-methylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and 2-methylbenzoic acid.
Grignard Reaction: The 4-fluorobenzaldehyde undergoes a Grignard reaction with methylmagnesium bromide to form 4-fluoro-α-methylbenzyl alcohol.
Oxidation: The alcohol is then oxidized to 4-fluoro-α-methylbenzyl aldehyde using an oxidizing agent such as pyridinium chlorochromate (PCC).
Condensation: The aldehyde is condensed with 2-methylbenzoic acid in the presence of a base like sodium hydroxide to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH₃) in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 3-(4-Fluorophenyl)-2-carboxybenzoic acid.
Reduction: 3-(4-Fluorophenyl)-2-methylbenzyl alcohol.
Substitution: 3-(4-Methoxyphenyl)-2-methylbenzoic acid.
Scientific Research Applications
3-(4-Fluorophenyl)-2-methylbenzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-2-methylbenzoic acid depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-2-methylbenzoic acid: Similar structure but with a chlorine atom instead of fluorine.
3-(4-Bromophenyl)-2-methylbenzoic acid: Similar structure but with a bromine atom instead of fluorine.
3-(4-Methoxyphenyl)-2-methylbenzoic acid: Similar structure but with a methoxy group instead of fluorine.
Uniqueness
3-(4-Fluorophenyl)-2-methylbenzoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and metabolic stability. These properties make it particularly valuable in medicinal chemistry for the development of drugs with improved efficacy and safety profiles.
Properties
IUPAC Name |
3-(4-fluorophenyl)-2-methylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-12(3-2-4-13(9)14(16)17)10-5-7-11(15)8-6-10/h2-8H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHLCSJYCUJKPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673475 | |
Record name | 4'-Fluoro-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214363-21-9 | |
Record name | 4'-Fluoro-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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